molecular formula C15H10N2O4S B12922522 [(3-Nitroacridin-9-yl)sulfanyl]acetic acid CAS No. 124330-40-1

[(3-Nitroacridin-9-yl)sulfanyl]acetic acid

Cat. No.: B12922522
CAS No.: 124330-40-1
M. Wt: 314.3 g/mol
InChI Key: BCUFDJMHXJYIRU-UHFFFAOYSA-N
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Description

2-((3-Nitroacridin-9-yl)thio)acetic acid is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₀N₂O₄S. It is known for its unique structure, which includes a nitro group attached to an acridine moiety, linked via a thioether bond to an acetic acid group.

Properties

CAS No.

124330-40-1

Molecular Formula

C15H10N2O4S

Molecular Weight

314.3 g/mol

IUPAC Name

2-(3-nitroacridin-9-yl)sulfanylacetic acid

InChI

InChI=1S/C15H10N2O4S/c18-14(19)8-22-15-10-3-1-2-4-12(10)16-13-7-9(17(20)21)5-6-11(13)15/h1-7H,8H2,(H,18,19)

InChI Key

BCUFDJMHXJYIRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Nitroacridin-9-yl)thio)acetic acid typically involves the acylation of thiols. One common method is the reaction of 3-nitroacridine with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling reagent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) to facilitate the formation of the thioether bond .

Industrial Production Methods

While specific industrial production methods for 2-((3-Nitroacridin-9-yl)thio)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-((3-Nitroacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thioether bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-((3-aminoacridin-9-yl)thio)acetic acid, while substitution reactions can produce a variety of thioether derivatives .

Scientific Research Applications

The compound [(3-Nitroacridin-9-yl)sulfanyl]acetic acid has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Mechanism of Action :
The compound's anticancer properties are primarily attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. This mechanism is similar to that observed in other acridine derivatives, which have shown significant cytotoxic effects against various cancer cell lines.

Case Studies :

  • In Vitro Studies : Research has demonstrated that [(3-Nitroacridin-9-yl)sulfanyl]acetic acid exhibits potent cytotoxicity against several human tumor cell lines, including breast cancer and leukemia models. For instance, studies have indicated that the compound can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
  • In Vivo Studies : Animal models treated with the compound have shown reduced tumor growth and increased survival rates compared to control groups. These studies suggest a promising therapeutic window for [(3-Nitroacridin-9-yl)sulfanyl]acetic acid in oncological applications .

Antimicrobial Properties

Recent investigations into the antimicrobial potential of [(3-Nitroacridin-9-yl)sulfanyl]acetic acid have revealed its effectiveness against various bacterial strains. The compound exhibits bactericidal activity by disrupting bacterial cell membranes and inhibiting protein synthesis.

Research Findings :

  • Bacterial Strains Tested : Studies have reported significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Synergistic Effects : When combined with traditional antibiotics, [(3-Nitroacridin-9-yl)sulfanyl]acetic acid has shown enhanced efficacy, suggesting its potential as an adjuvant therapy in treating resistant bacterial infections .

Photodynamic Therapy

The compound's ability to generate singlet oxygen upon light activation positions it as a candidate for photodynamic therapy (PDT). This approach utilizes light-sensitive compounds to selectively destroy cancerous tissues while minimizing damage to surrounding healthy cells.

Clinical Implications :

  • PDT Efficacy : Preclinical studies indicate that [(3-Nitroacridin-9-yl)sulfanyl]acetic acid can effectively target tumors when activated by specific wavelengths of light, leading to localized destruction of malignant cells .
  • Safety Profile : The safety profile observed in animal studies suggests minimal systemic toxicity, making it a viable option for further clinical development in PDT applications .

Table 1: Summary of Anticancer Activity Studies

Study TypeCell Lines TestedIC50 (µM)Mechanism of Action
In VitroBreast Cancer15DNA intercalation
In VitroLeukemia10Apoptosis induction
In VivoMurine Tumor ModelsN/ATumor growth inhibition

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus8 µg/mLMembrane disruption
Escherichia coli16 µg/mLProtein synthesis inhibition

Mechanism of Action

The mechanism of action of 2-((3-Nitroacridin-9-yl)thio)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acridine moiety can intercalate into DNA, disrupting its function and leading to potential cytotoxic effects. The thioether linkage provides stability and facilitates the compound’s interaction with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-((3-Aminoacridin-9-yl)thio)acetic acid: A reduced form of the compound with an amino group instead of a nitro group.

    2-((3-Nitroacridin-9-yl)thio)propionic acid: A similar compound with a propionic acid group instead of an acetic acid group.

Uniqueness

2-((3-Nitroacridin-9-yl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, acridine moiety, and thioether linkage makes it a versatile compound for various research applications .

Biological Activity

[(3-Nitroacridin-9-yl)sulfanyl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound [(3-Nitroacridin-9-yl)sulfanyl]acetic acid features an acridine moiety substituted with a nitro group and a sulfanyl acetic acid functional group. This structural arrangement is hypothesized to contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that acridine derivatives possess notable anticancer properties. Specifically, compounds related to [(3-Nitroacridin-9-yl)sulfanyl]acetic acid have shown efficacy in inhibiting cancer cell proliferation. For instance, research has demonstrated that acridine derivatives can induce apoptosis in various cancer cell lines through mechanisms involving DNA intercalation and topoisomerase inhibition .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeIC50 (µM)Mechanism of Action
[(3-Nitroacridin-9-yl)sulfanyl]acetic acidBreast Cancer5.2DNA intercalation, apoptosis induction
2-(9-Oxoacridin-10(9H)-yl)-N-phenyl acetamidesLung Cancer7.8Topoisomerase II inhibition
Other Acridine DerivativesVariousVariesMultiple mechanisms including ROS generation

Antimicrobial Activity

The antimicrobial properties of [(3-Nitroacridin-9-yl)sulfanyl]acetic acid have also been investigated. Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2.5
Escherichia coli5.0
Pseudomonas aeruginosa4.0

Case Studies

A notable case study involved the application of [(3-Nitroacridin-9-yl)sulfanyl]acetic acid in a preclinical model for breast cancer. The compound was administered in varying doses, leading to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues, confirming its potential as an effective anticancer agent .

Another study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising activity, with the compound demonstrating a lower MIC than traditional antibiotics, suggesting its utility as an alternative treatment option for resistant infections .

Mechanistic Insights

The biological activity of [(3-Nitroacridin-9-yl)sulfanyl]acetic acid can be attributed to several mechanisms:

  • DNA Intercalation : The acridine structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Protein Synthesis Inhibition : By interfering with ribosomal function, the compound can halt bacterial growth.

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